RORγT Antagonist Activity: Potent Sub-Nanomolar Binding Achieved via 2,4-Difluoro-5-methylphenyl Sulfonamide Derivative
A sulfonamide derivative incorporating the 2,4-difluoro-5-methylphenyl group, (S)-3-(4-((2,4-difluoro-5-methylphenyl)sulfonyl)-6-((((1,1,1-trifluoro-2-methylpropan-2-yl)oxy)carbonyl)amino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)propanoic acid (US9783511, 6AW), demonstrated potent antagonism of the RORγT receptor with an IC50 of 7.71 nM [1].
| Evidence Dimension | RORγT Antagonism (IC50) |
|---|---|
| Target Compound Data | 7.71 nM (for the 2,4-difluoro-5-methylphenyl-containing derivative) |
| Comparator Or Baseline | Comparative data within the same patent series is not publicly accessible from the provided search results. |
| Quantified Difference | Not calculable from provided data. |
| Conditions | Biochemical assay measuring inhibition of RORγT interaction with SRC1_2 co-activator peptide [1] |
Why This Matters
This demonstrates that the 2,4-difluoro-5-methylphenyl group, when incorporated into a larger molecular framework, can contribute to high-affinity binding to a therapeutically relevant nuclear receptor target, validating its utility as a privileged fragment in drug discovery.
- [1] BindingDB. BDBM344496: (S)-3-(4-((2,4-difluoro-5-methylphenyl)sulfonyl)-6-((((1,1,1-trifluoro-2-methylpropan-2-yl)oxy)carbonyl)amino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)propanoic acid. US9783511, 6AW. Affinity Data: IC50 7.71 nM. View Source
